4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Overview
Description
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>3</sub>
- Molecular Weight : Approximately 297.93 g/mol
- Appearance : It may exist as a white to pale yellow solid.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:
- Bromination : Starting with furan-3-carboxylic acid, bromination occurs at positions 2 and 5 using bromine or a brominating agent.
- Amination : The brominated furan is then treated with ammonia or an amine to introduce the amino group.
- Esterification : Ethanol or ethyl alcohol is used to esterify the carboxylic acid group, resulting in the ethyl ester.
Molecular Structure Analysis
The molecular structure of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester consists of a furan ring with two bromine atoms (at positions 2 and 5), an amino group (at position 4), and an ethyl ester group (attached to the carboxylic acid). The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
- Hydrolysis : The ester linkage can undergo hydrolysis in the presence of water or an acid, yielding the corresponding carboxylic acid and ethanol.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to the modification of the compound.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point can be determined experimentally.
- Solubility : It may exhibit solubility in organic solvents but limited solubility in water.
- Stability : Considerations regarding stability under various conditions are essential.
Safety And Hazards
- Toxicity : Assessing the toxicity profile is crucial. Consult safety data sheets and relevant literature.
- Handling Precautions : Proper protective equipment and handling procedures are necessary.
- Environmental Impact : Evaluate potential environmental hazards.
Future Directions
Research avenues related to this compound include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Applications : Assess its utility in materials science, catalysis, or other fields.
properties
IUPAC Name |
ethyl 4-amino-2,5-dibromofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-2-12-7(11)3-4(10)6(9)13-5(3)8/h2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCRWGEFJONHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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